Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-diamino-1,2,4-triazole with substituted butanediones or butenones to form the triazolopyrimidine core . This intermediate is then further functionalized through various chemical reactions to introduce the thiophene ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-mediated synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and their derivatives, such as:
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C16H17N5O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H17N5O3S/c1-4-5-10-7-11(15(23)24-3)14(25-10)20-13(22)12-6-9(2)19-16-17-8-18-21(12)16/h6-8H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
AHWPYKDFWMOQNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=NC=NN23)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.